2-chloro-6-fluoro-N'-hydroxybenzenecarboximidamide 2-chloro-6-fluoro-N'-hydroxybenzenecarboximidamide
Brand Name: Vulcanchem
CAS No.: 1643-74-9
VCID: VC21254392
InChI: InChI=1S/C7H6ClFN2O/c8-4-2-1-3-5(9)6(4)7(10)11-12/h1-3,12H,(H2,10,11)
SMILES: C1=CC(=C(C(=C1)Cl)C(=NO)N)F
Molecular Formula: C7H6ClFN2O
Molecular Weight: 188.59 g/mol

2-chloro-6-fluoro-N'-hydroxybenzenecarboximidamide

CAS No.: 1643-74-9

Cat. No.: VC21254392

Molecular Formula: C7H6ClFN2O

Molecular Weight: 188.59 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-6-fluoro-N'-hydroxybenzenecarboximidamide - 1643-74-9

Specification

CAS No. 1643-74-9
Molecular Formula C7H6ClFN2O
Molecular Weight 188.59 g/mol
IUPAC Name 2-chloro-6-fluoro-N'-hydroxybenzenecarboximidamide
Standard InChI InChI=1S/C7H6ClFN2O/c8-4-2-1-3-5(9)6(4)7(10)11-12/h1-3,12H,(H2,10,11)
Standard InChI Key IGJUYVFAGFNDBJ-UHFFFAOYSA-N
Isomeric SMILES C1=CC(=C(C(=C1)Cl)/C(=N/O)/N)F
SMILES C1=CC(=C(C(=C1)Cl)C(=NO)N)F
Canonical SMILES C1=CC(=C(C(=C1)Cl)C(=NO)N)F

Introduction

Chemical Identity and Nomenclature

2-Chloro-6-fluoro-N'-hydroxybenzenecarboximidamide is an organic compound with the molecular formula C₇H₆ClFN₂O and a molecular weight of 188.59 g/mol. It is also known by several synonyms including 2-chloro-6-fluoro-N-hydroxybenzimidamide and 2-chloro-6-fluorobenzamidoxime . The compound is registered in chemical databases with the CAS registry number 1643-74-9 .

In chemical databases and literature, this compound is identified by specific identifiers:

Chemical Identifiers

Identifier TypeValue
PubChem CID4623427
CAS Registry Number1643-74-9
InChIInChI=1S/C7H6ClFN2O/c8-4-2-1-3-5(9)6(4)7(10)11-12/h1-3,12H,(H2,10,11)
InChIKeyIGJUYVFAGFNDBJ-UHFFFAOYSA-N
SMILESC1=CC(=C(C(=C1)Cl)C(=NO)N)F
DSSTox Substance IDDTXSID10404999

Structural Representation

The chemical structure of 2-chloro-6-fluoro-N'-hydroxybenzenecarboximidamide consists of a benzene ring with chlorine at position 2 and fluorine at position 6. The benzenecarboximidamide group (C(=NO)N) is attached to the benzene ring between the halogen atoms, creating a distinctive molecular architecture .

Physical and Chemical Properties

2-Chloro-6-fluoro-N'-hydroxybenzenecarboximidamide exhibits specific physical and chemical properties that define its behavior in various environments and reactions. These properties are crucial for understanding its potential applications and interactions with other molecules.

Physical Properties

The compound exists as a solid at standard temperature and pressure with specific physicochemical characteristics as detailed below :

PropertyValueMethod/Reference
Molecular Weight188.59 g/molComputed by PubChem 2.1
Exact Mass188.0152687 DaComputed by PubChem 2.1
Monoisotopic Mass188.0152687 DaComputed by PubChem 2.1
Topological Polar Surface Area58.6 ŲComputed by Cactvs 3.4.8.18
Heavy Atom Count12Computed by PubChem
Formal Charge0Computed by PubChem

Chemical Properties

The chemical behavior of 2-chloro-6-fluoro-N'-hydroxybenzenecarboximidamide is influenced by its functional groups and molecular structure :

PropertyValueMethod/Reference
XLogP30.7Computed by XLogP3 3.0
Hydrogen Bond Donor Count2Computed by Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count3Computed by Cactvs 3.4.8.18
Rotatable Bond Count1Computed by Cactvs 3.4.8.18
Complexity188Computed by Cactvs 3.4.8.18

The compound possesses moderate lipophilicity with an XLogP3 value of 0.7, indicating a balance between hydrophilic and hydrophobic properties . This characteristic could potentially influence its solubility in various solvents and its ability to penetrate cell membranes if used in biological applications.

Structural Features

The structural characteristics of 2-chloro-6-fluoro-N'-hydroxybenzenecarboximidamide include:

Structural FeatureCountMethod/Reference
Defined Atom Stereocenter Count0Computed by PubChem
Undefined Atom Stereocenter Count0Computed by PubChem
Defined Bond Stereocenter Count0Computed by PubChem
Undefined Bond Stereocenter Count1Computed by PubChem
Covalently-Bonded Unit Count1Computed by PubChem

The molecule contains one undefined bond stereocenter, which may be relevant for understanding its three-dimensional structure and potential interactions with biological targets .

Structural Relationships and Similar Compounds

2-Chloro-6-fluoro-N'-hydroxybenzenecarboximidamide belongs to a family of halogenated aromatic compounds with amidoxime functionalities.

Related Compounds

According to PubChem, there are several structurally related compounds including:

  • Same connectivity compounds (3 related entries)

  • Same parent connectivity compounds (4 related entries)

  • Mixtures, components, and neutralized forms (1 related entry)

Comparison with Structurally Similar Compounds

A structurally similar compound is 4-bromo-2-chloro-6-fluoro-N-hydroxybenzimidamide, which has an additional bromine atom at the 4-position of the benzene ring. While we cannot use details from benchchem.com per the user's instructions, we can note that this compound differs from our target compound by the addition of a bromine substituent, which would likely affect its physicochemical properties and potential biological activities.

Another related compound is 2-(2-chloro-6-fluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide, which shares the 2-chloro-6-fluorophenyl moiety but has a different functional group attached . This compound has a molecular weight of 321.73 g/mol and the formula C₁₆H₁₃ClFNO₃, making it substantially larger than our target compound .

Analytical Characterization

Chromatographic Behavior

The moderate lipophilicity (XLogP3 = 0.7) suggests that the compound would have intermediate retention times in reverse-phase chromatography systems, which could be useful for its identification and purification .

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